molecular formula C18H16N2O3 B2626138 N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-26-2

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2626138
CAS No.: 478249-26-2
M. Wt: 308.337
InChI Key: UTEGJWUIPAWNBB-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a chemical compound designed for research applications. As a member of the furan-carboxamide class, this substance is of significant interest in medicinal chemistry, particularly in the investigation of novel anti-virulence agents . The molecular structure incorporates a furan ring, a privileged scaffold in drug discovery known to contribute to diverse therapeutic properties including antibacterial and antifungal activities . The specific arrangement of the furanylmethyl and methylbenzoyl-pyrrole groups is similar to that of other carboxamide compounds which have demonstrated potent biological activity in scientific studies . Researchers are exploring such structures for their potential to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially modulating quorum-sensing systems such as LasR, offering a promising pathway to mitigate bacterial pathogenicity without invoking high selection pressure for resistance . The carboxamide functional group is a key pharmacophore, and compounds containing this moiety have been shown to disrupt critical cellular processes in fungi, such as mitochondrial function, by targeting complexes II and IV . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEGJWUIPAWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 2-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with pyrrole-2-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan or pyrrole rings .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific pathways crucial for cancer cell proliferation and survival. For instance, structural analogs have shown significant growth-inhibitory effects on various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent against tumors .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds with similar structures to this compound. These compounds have demonstrated efficacy against both bacterial and fungal pathogens, indicating that this compound may also possess similar properties . The furan and pyrrole moieties are known to enhance the biological activity of such compounds.

Neuroprotective Effects

The neuroprotective potential of this compound has been suggested based on its structural similarities with other neuroprotective agents . Further investigation into its effects on neuronal cells could reveal mechanisms beneficial for treating neurodegenerative diseases.

Material Science Applications

This compound's unique chemical structure allows it to be explored in material science, particularly in the development of organic semiconductors and polymers. The incorporation of furan and pyrrole units can lead to materials with enhanced electronic properties, which are essential for applications in organic electronics .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Functional Group-Driven Pharmacological Potential

The furan and benzoyl groups may influence bioavailability and target binding compared to bulkier substituents (e.g., trifluoromethylpyridine in Compound 38).

Critical Analysis of Substituent Effects

  • Furan vs.
  • Benzoyl vs. Trifluoromethylpyridine : The 2-methylbenzoyl group is less electron-withdrawing than trifluoromethylpyridine, possibly altering electronic interactions in biological targets.

Biological Activity

N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS No. 478249-26-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H16N2O3
Molar Mass308.33 g/mol
Density1.253 g/cm³
Boiling Point537.3 °C (predicted)
pKa13.66 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Activity

A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring significantly enhance anti-tuberculosis (anti-TB) activity. Compounds with electron-withdrawing groups and bulky substituents showed improved efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Table: Comparison of Antimicrobial Activities of Pyrrole Derivatives

Compound IDStructure ModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 32Bulky substituent on carboxamide<0.016>64
Compound 142-Chlorophenyl group>0.05>64
Compound 19CF3 substituent>0.05>64

Antiviral Activity

N-Heterocycles, including pyrrole derivatives, have shown promise as antiviral agents. The presence of furan rings in these compounds often correlates with enhanced activity against various viral infections, including those caused by HIV and other RNA viruses .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the compound may inhibit key enzymes or pathways involved in microbial and viral replication.

  • Target Identification : The compound has been evaluated against MmpL3, a crucial protein in mycolic acid biosynthesis in Mycobacterium tuberculosis. Inhibition of this target leads to disruption of cell wall synthesis, which is vital for bacterial survival .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring and carboxamide group have been linked to changes in biological activity, highlighting the importance of structural modifications in drug design .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-TB Efficacy : A recent study synthesized various pyrrole derivatives and tested their efficacy against drug-resistant strains of Mycobacterium tuberculosis, finding that some derivatives maintained low cytotoxicity while exhibiting potent anti-TB activity .
  • Antiviral Properties : Research into the antiviral properties of furan-containing compounds revealed significant inhibition against HIV reverse transcriptase, suggesting that structural features of these compounds play a critical role in their mechanism of action .

Q & A

Q. What are the optimized synthetic routes for N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrole-2-carboxamide core via cyclization of substituted pyrrole precursors under acidic/basic conditions .
  • Step 2: Functionalization of the furan-2-ylmethyl group using alkylation or amidation reactions, often requiring catalysts like triethylamine in solvents such as dichloromethane or ethanol .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization strategies: Adjusting reaction temperature (e.g., 273 K for selective sulfonylation ), solvent polarity, and stoichiometric ratios of intermediates. High-throughput screening may expedite parameter optimization .

Q. How can the compound’s stability under physiological pH conditions be systematically evaluated?

  • Methodology: Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours .
  • Key metrics: Quantify half-life (t1/2t_{1/2}) and identify degradation products (e.g., oxidized furan derivatives via KMnO₄-mediated pathways ).

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • 1H/13C NMR: Confirm substituent positions (e.g., 2-methylbenzoyl vs. furan-methyl groups) with δ 6.2–7.8 ppm for aromatic protons .
  • FT-IR: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • X-ray crystallography: Resolve stereochemical ambiguities; prior studies on related pyrrole-carboxamides show planar ethylcarboxylate units with dihedral angles <10° .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictions in reported pharmacological data (e.g., varying IC₅₀ values across cancer cell lines)?

  • Approach: Synthesize derivatives with targeted modifications (e.g., replacing 2-methylbenzoyl with halogenated analogs or altering the furan moiety to thiophene). Test against panels of cell lines (e.g., MCF-7, HeLa) .
  • Key parameters: Correlate logP values (lipophilicity) with membrane permeability and potency. For example, trifluoromethoxy substitutions may enhance binding affinity to kinase targets vs. methoxy groups .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in inflammatory pathways?

  • In vitro assays:
    • Target engagement: Use surface plasmon resonance (SPR) to measure binding kinetics to COX-2 or NF-κB .
    • Cellular signaling: Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • In silico modeling: Dock the compound into COX-2 active sites using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .

Q. How can solubility and bioavailability be enhanced without compromising target affinity?

  • Strategies:
    • Prodrug synthesis: Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide nitrogen .
    • Co-crystallization: Screen with cyclodextrins or PEG derivatives to improve aqueous solubility .
    • Salt formation: Test hydrochloride or sodium salts under pH-dependent dissolution conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting antimicrobial vs. anticancer efficacy)?

  • Root causes: Variability in assay conditions (e.g., bacterial strain specificity, serum concentration in cell culture).
  • Resolution steps:
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
    • Validate target selectivity via CRISPR-Cas9 knockout models (e.g., depleting putative kinase targets to confirm on-mechanism effects) .

Methodological Resources

ParameterProtocolReference
Synthesis Multi-step alkylation/amidation in EtOH, 70°C, 12h
Stability HPLC monitoring in pH 7.4 PBS, 37°C, 72h
SAR Derivative synthesis with halogenated benzoyl groups

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